molecular formula C18H19BrN2O4 B2838834 [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone CAS No. 2380095-81-6

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone

Cat. No. B2838834
CAS RN: 2380095-81-6
M. Wt: 407.264
InChI Key: IESDNRQXRPUJCJ-UHFFFAOYSA-N
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Description

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone is a synthetic compound that has gained significant attention in the field of scientific research. This compound is also known as BRD0705 and is used as a chemical probe to study the role of bromodomain-containing proteins in various biological processes.

Mechanism of Action

BRD0705 binds to the acetyl-lysine binding pocket of bromodomain-containing proteins, preventing their interaction with acetylated histones. This leads to the inhibition of gene expression and downstream biological processes.
Biochemical and Physiological Effects:
BRD0705 has been shown to have a significant impact on the expression of several genes involved in various biological processes, including cell cycle regulation, apoptosis, and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BRD0705 as a chemical probe is its selectivity for bromodomain-containing proteins. This allows researchers to study the specific role of these proteins in biological processes without affecting other cellular processes. However, one limitation of using BRD0705 is its relatively low potency, which can limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research involving BRD0705. One area of interest is the development of more potent analogs of the compound that can be used in a wider range of experiments. Another potential direction is the investigation of the role of bromodomain-containing proteins in specific diseases, such as cancer and inflammation, and the development of targeted therapies based on this research. Additionally, the use of BRD0705 in combination with other compounds may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of BRD0705 involves a multi-step process that begins with the preparation of 3-bromopyridine-4-carboxylic acid. This is followed by the formation of an amide bond between the carboxylic acid and the pyrrolidine ring. The final step involves the introduction of the dimethoxyphenyl group using palladium-catalyzed coupling reactions.

Scientific Research Applications

BRD0705 is primarily used as a chemical probe to study the role of bromodomain-containing proteins in various biological processes. These proteins are involved in the regulation of gene expression and have been implicated in several diseases, including cancer and inflammation. BRD0705 has been shown to selectively inhibit the activity of bromodomain-containing proteins, making it a valuable tool for studying their function.

properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-23-16-4-3-12(9-17(16)24-2)18(22)21-8-6-13(11-21)25-15-5-7-20-10-14(15)19/h3-5,7,9-10,13H,6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESDNRQXRPUJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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